molecular formula C23H22FN3O3 B2374942 Methyl 2-{[6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-yl]amino}benzoate CAS No. 1351797-82-4

Methyl 2-{[6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-yl]amino}benzoate

Cat. No. B2374942
CAS RN: 1351797-82-4
M. Wt: 407.445
InChI Key: PWUBGEJEUXKLDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra .


Chemical Reactions Analysis

The advancement of antimicrobial drugs is still a challenging problem for research scientists around the globe . The best practice to develop new molecules is modification of the structure of the existing drug molecules .

Scientific Research Applications

Molecular and Crystal Structure Analysis

  • A study proposed the synthesis of a potential antimicrobial and antiviral drug closely related to the compound . The research focused on defining its molecular and crystal structures and predicted its biological activity using molecular docking techniques. This study highlights the potential pharmaceutical applications of such compounds (Vaksler et al., 2023).

Analytical and Forensic Investigations

  • Research has been conducted on a variety of molecules designed to explore the cannabinoid receptor system, including compounds structurally similar to "Methyl 2-{[6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-yl]amino}benzoate". These studies are significant for forensic and clinical investigations into new psychoactive substances (NPS), providing analytical profiles and insight into the chemical structures of these compounds (Brandt et al., 2020).

Metabolic Fate and Drug Interactions

  • There's substantial research on the metabolic fate of synthetic cannabinoid receptor agonists that share structural similarities with the compound . These studies are crucial for understanding their identification in biosamples and the implications of their metabolism, including drug-drug interactions and toxicological screenings (Richter et al., 2022).

Novel Antibacterial Agents

  • Novel derivatives of quinoline, which is structurally related to "Methyl 2-{[6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-yl]amino}benzoate", have been synthesized and evaluated for their antimycobacterial activities. Such studies contribute to the development of new drugs for treating bacterial infections (Dinakaran et al., 2008).

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a significant interest in this field.

properties

IUPAC Name

methyl 2-[[6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-yl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O3/c1-30-23(29)16-7-3-4-8-20(16)26-21-17-13-15(24)9-10-19(17)25-14-18(21)22(28)27-11-5-2-6-12-27/h3-4,7-10,13-14H,2,5-6,11-12H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUBGEJEUXKLDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.